molecular formula C18H18ClN3O5 B2370838 N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 874805-14-8

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No. B2370838
CAS RN: 874805-14-8
M. Wt: 391.81
InChI Key: KQCQGEYZLJOMSC-UHFFFAOYSA-N
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Description

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide, commonly known as CB-1158, is a novel small molecule inhibitor that has garnered significant attention in the field of cancer research. CB-1158 is a potent inhibitor of the enzyme arginase, which plays a crucial role in the immune response and tumor growth.

Scientific Research Applications

Synthesis and Antibody Preparation

  • Zhu et al. (2010) explored the synthesis of two haptens involving a furazolidone metabolite and 2-oxazolidinone, leading to the development of a sensitive method for determining furazolidone in feed and its metabolite in tissue (Zhu et al., 2010).

Catalytic Applications

  • Bhunia et al. (2022) and De et al. (2017) demonstrated the use of oxazolidinone derivatives in catalyzing N-arylation of amides and oxazolidinones with (hetero)aryl iodides and chlorides, showcasing their utility in organic synthesis (Bhunia et al., 2022); (De et al., 2017).

Antibacterial Research

  • Research by Zurenko et al. (1996) highlighted oxazolidinones' role as novel antibacterial agents with a unique mechanism for inhibiting bacterial protein synthesis (Zurenko et al., 1996).

Antiallergic Compounds

  • Georgiev et al. (1987) synthesized a series of compounds, including oxazolidinone derivatives, exhibiting potent antiallergic activity, indicating their potential as novel antiallergic agents (Georgiev et al., 1987).

Urinary Infections Treatment

  • Tynan et al. (1969) evaluated nifuratel, a furan derivative with an oxazolidinone group, for its efficacy in treating urinary infections, highlighting its broad antimicrobial properties (Tynan et al., 1969).

Structural and Interaction Studies

  • Nogueira et al. (2015) studied the crystal structures of oxazolidinecarbohydrazides, revealing various weak interactions, including hydrogen bonds and π-π stacking, providing insights into their molecular behavior (Nogueira et al., 2015).

Inhibition of Monoamine Oxidase A

  • Reck et al. (2005) identified oxazolidinones with reduced activity against monoamine oxidase A (MAO-A), important for improving the safety profile of these compounds in therapeutic applications (Reck et al., 2005).

properties

IUPAC Name

N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O5/c19-13-5-3-12(4-6-13)18(25)22-7-9-27-15(22)11-21-17(24)16(23)20-10-14-2-1-8-26-14/h1-6,8,15H,7,9-11H2,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCQGEYZLJOMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide

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